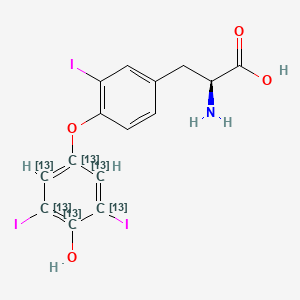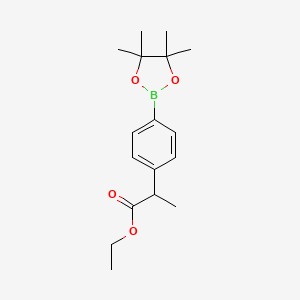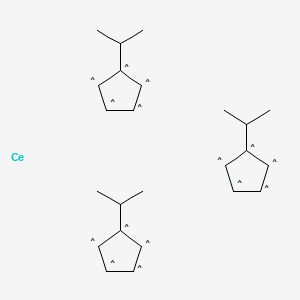
TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM: is an organometallic compound with the molecular formula C24H33Ce . It is known for its violet crystalline appearance and is sensitive to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM can be synthesized using atomic layer deposition (ALD) techniques. One common method involves using this compound and de-ionized water as precursors at a temperature of 250°C in a fluidized bed reactor . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically produced in small and bulk volumes for research purposes. Companies like Ereztech and American Elements manufacture and sell this compound, offering it in various packaging options such as glass ampules, bottles, or metal ampules .
Chemical Reactions Analysis
Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .
Scientific Research Applications
Chemistry: In chemistry, TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is used as a precursor for the deposition of cerium-containing thin films. These films have applications in catalysis, electronics, and materials science .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable complexes with various ligands could be explored for drug delivery or imaging applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including catalysts and electronic components. Its role as a precursor in thin film deposition is particularly valuable for the development of high-performance materials .
Mechanism of Action
The mechanism by which TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM exerts its effects is primarily related to its ability to form stable complexes with various ligands. The cerium metal center can participate in redox reactions, facilitating electron transfer processes. This property is crucial for its applications in catalysis and materials science .
Comparison with Similar Compounds
- TRIS(ETHYLCYCLOPENTADIENYL)CERIUM
- TRIS(BIS(TRIMETHYLSILYL)AMINO)CERIUM
- CERIUM(IV) AMMONIUM NITRATE
- CERIUM(III) ACETATE
Uniqueness: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .
Properties
InChI |
InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPNPPIUYKBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Ce |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122528-16-9 |
Source


|
| Record name | Cerium, tris(isopropylcyclopentadienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?
A1: In the research article [], this compound serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using this compound and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)

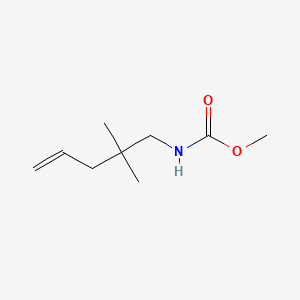
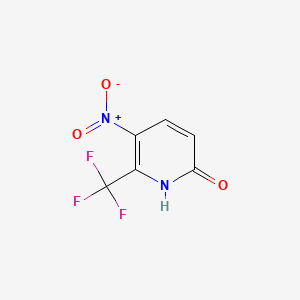
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
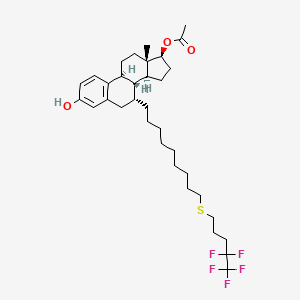
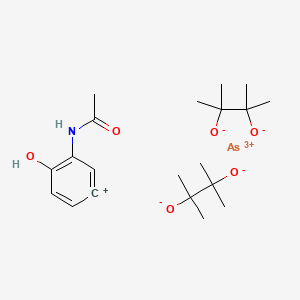
![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)
